4-Methyl-5-(1,3-thiazol-4-YL)-4H-1,2,4-triazole-3-sulfonyl chloride
Description
4-Methyl-5-(1,3-thiazol-4-YL)-4H-1,2,4-triazole-3-sulfonyl chloride is a heterocyclic compound featuring a triazole core substituted with a methyl group at position 4, a 1,3-thiazol-4-yl moiety at position 5, and a sulfonyl chloride group at position 2.
Key structural features:
- Triazole ring: Provides rigidity and hydrogen-bonding capacity.
- Thiazole substituent: Enhances electronic properties and bioavailability.
- Sulfonyl chloride group: Enables nucleophilic substitution reactions for functionalization.
Properties
Molecular Formula |
C6H5ClN4O2S2 |
|---|---|
Molecular Weight |
264.7 g/mol |
IUPAC Name |
4-methyl-5-(1,3-thiazol-4-yl)-1,2,4-triazole-3-sulfonyl chloride |
InChI |
InChI=1S/C6H5ClN4O2S2/c1-11-5(4-2-14-3-8-4)9-10-6(11)15(7,12)13/h2-3H,1H3 |
InChI Key |
PIGIOIWBUTTZFW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1S(=O)(=O)Cl)C2=CSC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-(1,3-thiazol-4-YL)-4H-1,2,4-triazole-3-sulfonyl chloride typically involves the formation of the thiazole and triazole rings followed by the introduction of the sulfonyl chloride group. One common method involves the cyclization of appropriate thiosemicarbazide derivatives with α-haloketones to form the thiazole ring. The triazole ring can be formed by the reaction of hydrazine derivatives with carboxylic acids or their derivatives. The final step involves the chlorosulfonation of the compound to introduce the sulfonyl chloride group.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure the highest purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-(1,3-thiazol-4-YL)-4H-1,2,4-triazole-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.
Oxidation and Reduction Reactions: The thiazole and triazole rings can undergo oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Derivatives: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Scientific Research Applications
4-Methyl-5-(1,3-thiazol-4-YL)-4H-1,2,4-triazole-3-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its potential use in the development of new drugs, particularly those targeting cancer and infectious diseases.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-5-(1,3-thiazol-4-YL)-4H-1,2,4-triazole-3-sulfonyl chloride involves its interaction with various molecular targets and pathways. The sulfonyl chloride group can react with nucleophilic sites on proteins and enzymes, leading to their inhibition or activation. The thiazole and triazole rings can interact with DNA and RNA, potentially disrupting their function and leading to cell death in microorganisms or cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogues
Table 1: Structural Analogues and Their Properties
Substituent Effects on Physicochemical Properties
- Sulfonyl chloride vs. thiol groups : Sulfonyl chloride derivatives (e.g., the target compound) are more reactive, enabling facile derivatization into sulfonamides. Thiol derivatives (e.g., 4-Methyl-5-(2-phenyl-1,3-thiazol-4-yl)-4H-1,2,4-triazole-3-thiol) are less reactive but exhibit better stability under physiological conditions .
- Thiazole vs.
- Alkyl chain length : Longer alkyl chains (e.g., octylthio in ) reduce acute toxicity, likely due to improved membrane permeability and metabolic clearance .
Biological Activity
4-Methyl-5-(1,3-thiazol-4-YL)-4H-1,2,4-triazole-3-sulfonyl chloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antioxidant, and anticancer properties, supported by various research findings and case studies.
Chemical Structure and Properties
The compound belongs to the class of triazoles, which are known for their diverse biological activities. The presence of the thiazole moiety enhances its pharmacological profile. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₈ClN₃O₂S |
| Molecular Weight | 223.67 g/mol |
| IUPAC Name | 4-Methyl-5-(1,3-thiazol-4-YL)-4H-1,2,4-triazole-3-sulfonyl chloride |
| CAS Number | Not available |
Antimicrobial Activity
Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. Specifically, studies have shown that derivatives of 1,2,4-triazoles can effectively inhibit the growth of various bacteria and fungi.
-
Antibacterial Effects :
- In vitro tests demonstrated that related triazole compounds exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives showed minimum inhibitory concentrations (MIC) comparable to standard antibiotics like streptomycin .
- Molecular docking studies suggest that these compounds interact with bacterial enzymes, enhancing their efficacy against pathogens such as E. coli and Candida albicans .
- Antifungal Activity :
Antioxidant Activity
The antioxidant potential of 4-Methyl-5-(1,3-thiazol-4-YL)-4H-1,2,4-triazole-3-sulfonyl chloride has been evaluated using assays such as DPPH and ABTS.
- DPPH Assay : The compound demonstrated a notable ability to scavenge free radicals, indicating strong antioxidant activity. For instance, related compounds have shown IC50 values comparable to ascorbic acid .
Anticancer Activity
Several studies have explored the anticancer potential of triazole derivatives.
- Cell Line Studies : In vitro evaluations on cancer cell lines have revealed that certain triazole derivatives exhibit cytotoxic effects against various cancer types. For example, compounds with similar structures showed IC50 values in the low micromolar range against colon cancer cells .
Case Studies
- Case Study on Antibacterial Efficacy :
- Case Study on Antioxidant Capacity :
Q & A
How can researchers optimize the synthetic route for 4-Methyl-5-(1,3-thiazol-4-YL)-4H-1,2,4-triazole-3-sulfonyl chloride to improve yield and purity?
Methodological Answer:
Optimization involves strategic reagent selection and reaction condition adjustments. For example, Lawesson’s reagent has been effective in cyclization steps for sulfonyl chloride precursors, while oxidative chlorination (e.g., using chlorine gas or SOCl₂) ensures high conversion efficiency . Key steps include:
- Intermediate purification : Use column chromatography to isolate intermediates like benzyl 5-phenyl-1,3-thiazol-4-yl sulfide before chlorination.
- Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction homogeneity.
- Temperature control : Maintain temperatures between 0–5°C during sulfonation to minimize side reactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
